N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both phenyl and thiophene rings in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl and Thiophene Rings: These can be introduced via coupling reactions such as Suzuki or Stille coupling.
Formation of the Carboxamide Group: This can be done through amidation reactions using suitable amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carboxamide group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the phenyl and thiophene rings suggests potential interactions with aromatic binding sites.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-(thiophen-2-yl)azepane-1-carboxamide
- N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)piperidine-1-carboxamide
Uniqueness
The unique combination of the azepane ring with both phenyl and thiophene rings, along with the specific substitution pattern, distinguishes N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide from other similar compounds
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14-8-11-19(26-14)17-7-5-4-6-12-22(17)20(23)21-16-10-9-15(24-2)13-18(16)25-3/h8-11,13,17H,4-7,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZFEHUPKIIMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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